N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide
Description
The compound N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide features a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methyl group at position 2. A piperidin-3-yl group is attached to position 6 of the heterocycle, further functionalized with a cyclopropanesulfonamide moiety. This structure combines rigidity (from the cyclopropane and triazolo-pyridazine) with conformational flexibility (via the piperidine ring), making it a candidate for diverse biological interactions, particularly in targeting proteins with hydrophobic or allosteric pockets .
Properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-10-15-16-13-6-7-14(17-20(10)13)19-8-2-3-11(9-19)18-23(21,22)12-4-5-12/h6-7,11-12,18H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLVAYAULMSGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Triazolo-Pyridazine Cores
Key Compounds and Properties
Analysis :
- Core Variations: The target compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with E-4b and Vitas-M but differs in substituents. E-4b’s propenoic acid group enhances polarity and melting point (253–255°C vs. target compound’s likely lower solubility due to cyclopropane) .
- Biological Targets : Vitas-M and related derivatives in demonstrate that trifluoromethyl or methyl substituents on the triazolo-pyridazine core enhance bromodomain affinity, whereas the target compound’s cyclopropane may favor alternative targets (e.g., ion channels or kinases).
Analogues with Triazolo-Pyridine Cores
Key Compounds
Analysis :
- Core Differences : The [1,2,4]triazolo[4,3-a]pyridine core in 8h and 8c replaces pyridazine with pyridine, reducing nitrogen content and altering electron distribution. This likely impacts solubility and target selectivity compared to the target compound.
- Sulfonamide vs. Amide : The target compound’s sulfonamide group (vs. amide in 8h) may enhance metabolic stability and hydrogen-bonding capacity, critical for prolonged biological activity .
Cyclopropane-Containing Analogues
Analysis :
- Cyclopropane vs. Cyclopropyl : The target compound’s cyclopropanesulfonamide introduces strain and polarity, contrasting with Z2701558508’s cyclopropyl group, which enhances lipophilicity for membrane penetration .
- Therapeutic Potential: Cyclopropane derivatives in and highlight versatility in targeting epigenetic regulators (e.g., BRD4) or kinases, suggesting the target compound may occupy a similar niche.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
